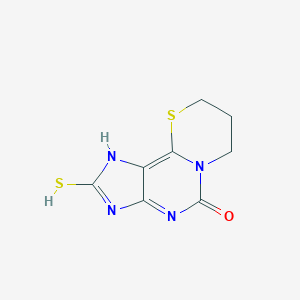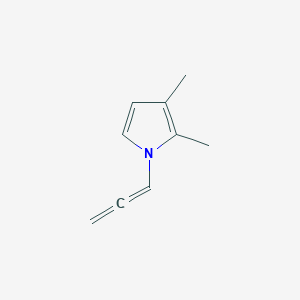
2,3-Dimethyl-1-propa-1,2-dienylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1-propa-1,2-dienylpyrrole is a synthetic compound that belongs to the pyrrole family. It is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1-propa-1,2-dienylpyrrole is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2,3-Dimethyl-1-propa-1,2-dienylpyrrole has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 and the nicotinic acetylcholine receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dimethyl-1-propa-1,2-dienylpyrrole in lab experiments is its relatively low cost and ease of synthesis. Additionally, its structural similarity to other pyrrole-based compounds makes it a useful tool for investigating the mechanism of action of these compounds. However, one limitation of using 2,3-Dimethyl-1-propa-1,2-dienylpyrrole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dimethyl-1-propa-1,2-dienylpyrrole. One area of interest is the development of more efficient synthesis methods for producing specific regioisomers of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dimethyl-1-propa-1,2-dienylpyrrole and its potential interactions with other cellular targets.
Synthesemethoden
2,3-Dimethyl-1-propa-1,2-dienylpyrrole can be synthesized by the reaction of 2,3-dimethylbutadiene and pyrrole in the presence of a Lewis acid catalyst. The reaction yields a mixture of regioisomers, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1-propa-1,2-dienylpyrrole is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of various compounds. It is often used as a model compound for studying the mechanism of action of other pyrrole-based compounds.
Eigenschaften
CAS-Nummer |
152482-34-3 |
|---|---|
Produktname |
2,3-Dimethyl-1-propa-1,2-dienylpyrrole |
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
InChI |
InChI=1S/C9H11N/c1-4-6-10-7-5-8(2)9(10)3/h5-7H,1H2,2-3H3 |
InChI-Schlüssel |
JLFHPPGYANAECW-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=C=C)C |
Kanonische SMILES |
CC1=C(N(C=C1)C=C=C)C |
Synonyme |
1H-Pyrrole,2,3-dimethyl-1-(1,2-propadienyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



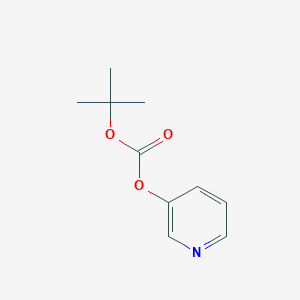
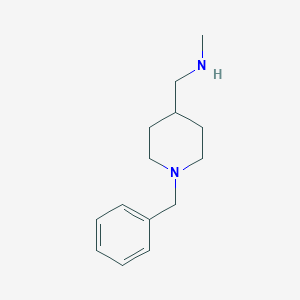
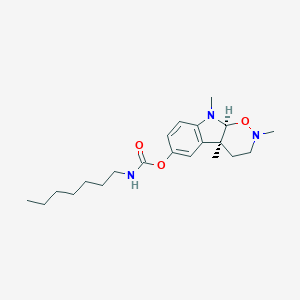
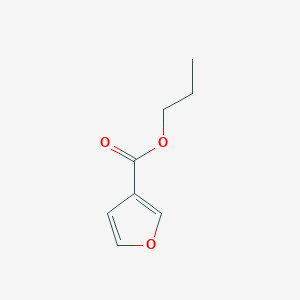
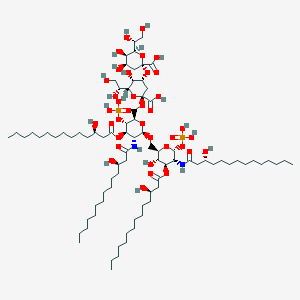
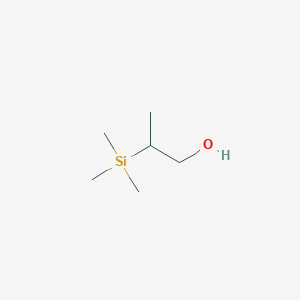
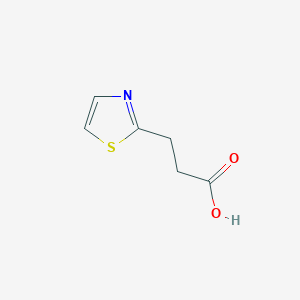
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
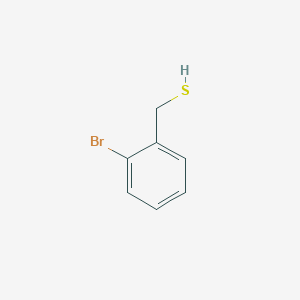



![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
